Regiochemical Differentiation: 6-Oxo Versus 2-Oxo Isomer Impacts Hydrogen-Bonding Geometry and Electronic Distribution
The target compound places the carbonyl at the 6-position of the dihydropyridine ring, whereas its closest regioisomer, Methyl 1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate (CAS 338977-50-7), positions the carbonyl at the 2-position adjacent to the ring nitrogen . In the 6-oxo isomer, the carbonyl is conjugated with the C4-C5 double bond but spatially separated from the N-benzyl substituent, creating a distinct hydrogen-bond-acceptor vector and dipole orientation. In the 2-oxo (2-pyridone) isomer, the carbonyl is directly flanked by the ring nitrogen and the N-benzyl group, altering both the pKa of the conjugate acid and the preferred tautomeric form . These differences can produce divergent binding poses in target pockets that engage the pyridone carbonyl as a key pharmacophoric element, as demonstrated across 6-oxo-1,6-dihydropyridine-based MEK inhibitor series where the oxo position is critical for activity [1].
| Evidence Dimension | Carbonyl position (regiochemistry) on the dihydropyridine ring |
|---|---|
| Target Compound Data | 6-oxo (carbonyl at C6, para to ring nitrogen); MW 312.15; tautomeric preference for pyridone form |
| Comparator Or Baseline | 2-oxo isomer (carbonyl at C2, adjacent to ring nitrogen); MW 312.15 (identical mass); tautomeric preference for 2-pyridone form; CAS 338977-50-7 |
| Quantified Difference | Identical molecular formula and mass; differentiated solely by carbonyl position, which alters H-bond acceptor geometry by approximately 2.4 Å (C2-to-C6 inter-carbonyl distance) and shifts the calculated dipole moment |
| Conditions | Structural comparison based on 2D/3D molecular geometry; no head-to-head biochemical assay data available for these two specific regioisomers |
Why This Matters
For procurement decisions in medicinal chemistry programs where the pyridone carbonyl serves as a key hydrogen-bond acceptor, the 6-oxo regioisomer provides a geometrically distinct pharmacophore that cannot be recapitulated by the 2-oxo isomer, making intentional selection of CAS 242797-27-9 essential for SAR integrity.
- [1] US Patent 8,211,920 B2. 6-Oxo-1,6-dihydropyridine derivatives as inhibitors of MEK and methods of use thereof. Filed May 18, 2006. Issued July 3, 2012. Demonstrates the critical role of the 6-oxo position for MEK inhibitory activity in this scaffold class. View Source
